molecular formula C20H15FN2OS B2882992 7-(4-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207031-59-1

7-(4-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2882992
CAS No.: 1207031-59-1
M. Wt: 350.41
InChI Key: BTHQGSSWOXFLNM-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H15FN2OS and its molecular weight is 350.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a broader class of pyrimidine derivatives, which have been extensively studied for their biological activities. For instance, a series of pyrimidine linked with morpholinophenyl derivatives demonstrated significant larvicidal activity against mosquito larvae, indicating potential applications in controlling mosquito-borne diseases (Gorle et al., 2016). Such compounds, due to the presence of electron-withdrawing groups like fluorine, exhibit enhanced biological activity, suggesting that the specific structure of the compound may also hold significant bioactivity.

Antibacterial and Antifungal Properties

Research has shown that thieno[2,3-d]pyrimidin-4(3H)-one derivatives possess considerable antibacterial and antifungal activities. For example, new derivatives synthesized for this purpose have shown higher antifungal activity than fluconazole against Candida fungus species, and better antibacterial activity against both Gram-positive and Gram-negative bacteria (Kahveci et al., 2020). This indicates the potential utility of 7-(4-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one in developing new antimicrobial agents.

Antimicrobial and Anti-inflammatory Applications

The synthesis of thienopyrimidine derivatives and their evaluation as antimicrobial and anti-inflammatory agents reveal that these compounds exhibit remarkable activity against fungi, bacteria, and inflammation. The incorporation of various groups into the thieno[2,3-d]pyrimidine heterocyclic ring significantly enhances its biological activities, highlighting the compound's potential in treating infections and inflammation (Tolba et al., 2018).

Green Synthesis Approach

A catalytic four-component reaction has been developed for the green synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating a more sustainable and economical approach to producing these compounds. This method reduces the steps and the need for chromatography, making the synthesis of compounds like this compound more environmentally friendly and scalable (Shi et al., 2018).

Anticancer Potential

The microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids has been explored, with some compounds showing significant cytotoxicity against human cancer cell lines. This research implies that specific modifications to the pyrimidine structure, such as the introduction of a fluorophenyl group, can enhance its anticancer activity, suggesting potential research directions for the compound (Hosamani et al., 2015).

Properties

IUPAC Name

7-(4-fluorophenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c1-13-4-2-3-5-15(13)10-23-12-22-18-17(11-25-19(18)20(23)24)14-6-8-16(21)9-7-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHQGSSWOXFLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.